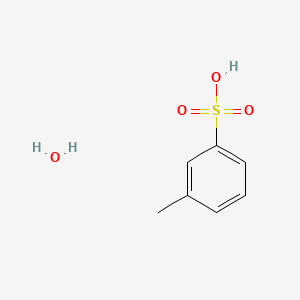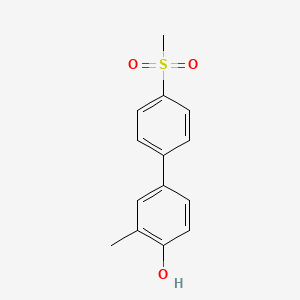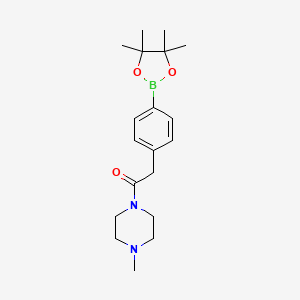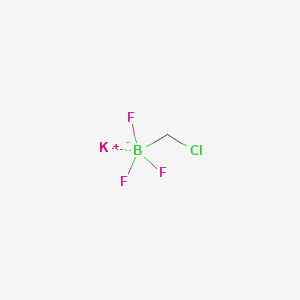
3-Methylbenzenesulfonic acid hydrate
Overview
Description
3-Methylbenzenesulfonic acid hydrate, also known as toluenesulfonic acid hydrate, is a solid substance . It has a molecular weight of 190.22 and its linear formula is C7H10O4S . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 . This indicates that the molecule consists of a benzene ring with a methyl group (CH3) and a sulfonic acid group (SO3H) attached to it, along with a water molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that benzenesulfonic acids and their derivatives are important industrial chemicals. They form the basis for the synthesis of many pharmaceuticals, crop protectants, high-temperature polymers, food supplements, dyes, detergents, antioxidants, extractants, etc .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment . .Scientific Research Applications
Catalysis
3-Methylbenzenesulfonic acid hydrate has been utilized in various catalytic processes. For instance, it acts as a catalyst in the Fischer Indole Synthesis, an efficient method for synthesizing indoles through a one-pot reaction of phenyl hydrazines with ketones or aldehydes at room temperature (Hu, Fang, & Li, 2016). Additionally, it serves as a catalyst in the synthesis of functionalized sulfonamides via a multicomponent reaction of alkyl isocyanides and dialkyl acetylenedicarboxylate (Alizadeh, Rostamnia, & Esmaili, 2007).
Synthesis of Dye Intermediates
In the field of dye synthesis, this compound is used in the production of dye intermediates. For example, it is involved in the synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid using a gaseous sulfur trioxide sulfonation method (Han-xi, 2011).
Polymer Science
In polymer science, this compound is employed in the development of polysulfones carrying side chains, which are investigated for use as proton-conducting fuel-cell membranes (Said, Zhang, & Pan, 2015).
Molecular Structure Analysis
The molecular structure and properties of derivatives of this compound are studied to understand their geometric and electronic structure, as seen in the analysis of para-methylbenzenesulfonic acid (Giricheva et al., 2013).
Crystallography
This compound plays a role in crystallography. The hydrated proton-transfer compound of 3-carboxy-4-hydroxybenzenesulfonic acid with guanidine exhibits an extensively hydrogen-bonded three-dimensional network polymer (Smith, Wermuth, & Healy, 2004).
Environmental Applications
It is used in environmental applications, such as in the degradation of nitrogenous heterocyclic compounds like 3-methylindole in wastewater treatment, where ionizing radiation technology is employed (He, Wang, & Wang, 2022).
Safety and Hazards
This compound is classified as dangerous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
Future Directions
Mechanism of Action
Target of Action
This compound is often used in chemical synthesis as a catalyst due to its strong acidity .
Mode of Action
As a strong acid, 3-Methylbenzenesulfonic acid hydrate can donate a proton (H+) in a reaction, acting as a catalyst. It facilitates reactions by lowering the activation energy, speeding up the reaction rate . .
Pharmacokinetics
It’s known to have high gi absorption and is considered bbb permeant . Its lipophilicity (Log Po/w) values range from 0.39 to 2.26 , which can influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As it’s primarily used as a catalyst in chemical synthesis, it doesn’t have a direct effect on cells or molecules but facilitates reactions that lead to the formation of desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage environment should be dry and at room temperature to maintain its stability . Furthermore, the pH, temperature, and presence of other substances in a reaction can affect its catalytic activity.
properties
IUPAC Name |
3-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYGGIKYFLYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342385-54-0 | |
| Record name | m-Toluenesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)




![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)





